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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazole-4-carboxamide and its analogs are heterocyclic compounds of significant
interest in medicinal chemistry due to their diverse biological activities. A thorough
understanding of their structural and electronic properties is paramount for the rational design
and development of new therapeutic agents. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are
indispensable tools for the structural elucidation and characterization of these molecules. This
technical guide provides an in-depth overview of the spectroscopic data for 5-aminoisoxazole
derivatives, detailed experimental protocols for data acquisition, and a logical workflow for
spectroscopic analysis.

Disclaimer: Spectroscopic data for 5-Aminoisoxazole-4-carboxamide hydrogensulfate is not
readily available in the public domain. The data presented herein is based on closely related 5-
aminoisoxazole derivatives and established principles of spectroscopic interpretation.

Spectroscopic Data of 5-Aminoisoxazole Derivatives
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The following tables summarize the characteristic spectroscopic data for various 5-
aminoisoxazole analogs. This information serves as a valuable reference for the
characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 1H NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

Chemical Shift (5,

Compound Solvent ppm) and Assignment
Multiplicity

5-amino-3- 8.22 (s, 2H), 7.88 (d,

phenylisoxazole-4- CDCI3 J=7.6 Hz, 2H), 7.12 NH2, Ar-H

carbonitrile (d, J=8.8 Hz, 2H)

7.64-7.40 (2d, J=8.6

1-[3-(4-Chlorophenyl)- Hz, 4H), 5.30 (s, 1H),
) Ar-H, C4-H, -CH2-O-
isoxazol-5- CDCI3 3.80 (dd, J=5.0, 4.8

] CH2-, -CH2-N-CH2-
yl)morpholine Hz, 4H), 3.35 (dd,

J=5.0, 4.8 Hz, 4H)

8.49 (s, 1H), 7.64-7.14

N-Phenyl-5-(piperidin- NH, Ar-H, C4-H, -
i (m, 5H), 5.50 (s, 1H),
1-ylhisoxazole-3- CDCI3 CH2-N-CH2-, -
. 3.33 (m, 4H), 1.67 (m,
carboxamide 6H) (CH2)3-

Table 2: 13C NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives
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Chemical Shift (5,

Compound Solvent Assignment
ppm)
. 166.98, 162.18,
5-amino-3-
_ 132.35, 125.66, C=0, C5, Ar-C, C3,
phenylisoxazole-4- CDCI3
o 119.08, 116.78, Ar-C, CN, Ar-C, C4
carbonitrile[1]
113.36, 76.07
171.4 (C3), 162.5
(C5), 135.6, 128.9,
1-[3-(4-Chlorophenyl)- C3,C5,Ar-C, C4, -
_ 128.3, 127.8 (Ar-C),
isoxazol-5- CDCI3 CH2-O-CH2-, -CH2-
_ 76.6 (C4), 65.9, 46.7
yl)morpholine[2] N-CH2-
(-CH2-O-CH2-, -CH2-
N-CH2-)
170.3, 162.9, 130.1,
_ _ 129.9, 129.0, 128.9,
3,5-diphenylisoxazole CDCI3 C5,C3,Ar-C,C4

128.8, 127.4, 126.7,
125.7,97.4

Infrared (IR) Spectroscopy Data

The IR spectrum of 5-aminoisoxazole derivatives is characterized by absorptions

corresponding to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies for 5-Aminoisoxazole Derivatives
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Functional Group Wavenumber (cm-1) Intensity
N-H stretch (amine) 3500 - 3300 Medium
C=0 stretch (amide) 1680 - 1630 Strong
C=N stretch (isoxazole ring) 1650 - 1550 Medium
C=C stretch (isoxazole ring) 1500 - 1400 Medium
N-O stretch (isoxazole ring)[3] 1153 Medium
C-N stretch (isoxazole ring)[3] 1276 Medium
C-O stretch (isoxazole ring)[3] 1068 Medium

Mass Spectrometry (MS) Data

Mass spectrometry of 5-aminoisoxazole derivatives typically proceeds via electron ionization
(El) or electrospray ionization (ESI). The molecular ion peak (M+) is usually observed. The
fragmentation of the isoxazole ring is a key diagnostic feature.

Expected Fragmentation Pattern:

The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation
pathways include:

o Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

e Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the loss of
small, stable neutral molecules.

 Fission of the ring: The five-membered ring can undergo various modes of fission, leading to
a complex pattern of fragment ions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and
reproducible spectroscopic data.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-d6, CDCI3, or D20) in a clean NMR tube.[4] The
choice of solvent is critical and should be based on the solubility of the compound and the
chemical shifts of interest.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton NMR spectrum.
o Optimize parameters such as the number of scans, relaxation delay, and pulse width.

o Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00
ppm.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon
atom.

o Alarger number of scans is typically required due to the lower natural abundance and
sensitivity of the 13C nucleus.

FT-IR Spectroscopy

e Sample Preparation:

o Solids (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o Solids (Nujol Mull): Grind a small amount of the solid sample and mix it with a drop of
Nujol (mineral oil) to form a paste.[5] Spread the mull between two KBr or NaCl plates.[5]
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o Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.[5]

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (or the KBr pellet/plates with
Nujol).

o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

[6]

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., ESI or EI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Optimize the ionization conditions (e.g., spray voltage, capillary temperature for ESI).
o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to
analyze the fragmentation patterns of selected parent ions.

Mandatory Visualization
Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the structural elucidation of an unknown
compound, such as a 5-aminoisoxazole derivative, using a combination of spectroscopic

techniques.
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Caption: A logical workflow for the elucidation of molecular structures. Caption: A logical
workflow for the elucidation of molecular structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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